3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE
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Overview
Description
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[44]NON-1-EN-4-ONE is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro non-enone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE typically involves a (3+2) cycloaddition reaction. One common method involves the reaction of N-benzylazomethine methylide with 4-arylidene-1H-imidazol-5(4H)-ones under trifluoroacetic acid catalysis. This reaction yields 9-aryl-1,3,7-triazaspiro[4.4]non-1-en-4-ones in high yields (66-95%) as a single diastereomer .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The spirocyclic core can be involved in cycloaddition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition: Reagents include azomethine ylides and catalysts like trifluoroacetic acid.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by a nucleophile.
Cycloaddition Reactions: Products include various spirocyclic compounds with different substituents.
Scientific Research Applications
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE has several applications in scientific research:
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE involves its interaction with specific molecular targets. For instance, as an LFA-1 antagonist, it disrupts the interaction between LFA-1 and intercellular adhesion molecules, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
BMS-587101: Another LFA-1 antagonist with a similar spirocyclic structure.
BMS-688521: Similar in structure and function, used in medicinal chemistry for immune modulation.
Uniqueness
3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE is unique due to its specific bromophenyl substitution, which can influence its reactivity and biological activity compared to other similar spirocyclic compounds.
Properties
CAS No. |
731851-41-5 |
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Molecular Formula |
C18H23BrN2O |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C18H23BrN2O/c1-2-3-6-16-20-18(11-4-5-12-18)17(22)21(16)13-14-7-9-15(19)10-8-14/h7-10H,2-6,11-13H2,1H3 |
InChI Key |
NZQPLTFMMZVHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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